The synthesis of 5-fluoro-2-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, specifically its radiolabeled analog for Positron Emission Tomography (PET) imaging, involves reacting a precursor containing a free guanidine group with N-succinimidyl-4-18F-fluorobenzoate. [] This reaction yields the desired 18F-labeled compound, referred to as 18F-PC-10, with a free guanidine group replaced by a guanidinyl amide. [] The radiochemical yield of this synthesis is reported to be 16% ± 3% (decay-corrected). []
5-Fluoro-2-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide exerts its effects by acting as a competitive antagonist at the Prokineticin Receptor 1 (PKR1). [] By binding to PKR1, it prevents the endogenous ligand, Bv8, from binding and activating the receptor. [] This inhibition of PKR1 signaling has been implicated in reducing inflammation and pain. []
5-Fluoro-2-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is described as a highly lipophilic molecule. [] This property contributes to its significant uptake and metabolic processing in the gastrointestinal (GI) tract. [] The provided abstracts do not offer further information on the compound's physical and chemical properties.
The primary application of 5-fluoro-2-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, specifically its radiolabeled form (18F-PC-10), is as a PET imaging agent for visualizing and quantifying PKR1 levels in vivo. [] This application holds promise for:
Despite its potential, the high uptake of 18F-PC-10 in the GI tract, attributed to its lipophilicity, poses a limitation for its broader clinical application. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: